2-(Difluoromethoxy)naphthalene-4-carboxylic acid
CAS No.:
Cat. No.: VC15943654
Molecular Formula: C12H8F2O3
Molecular Weight: 238.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H8F2O3 |
|---|---|
| Molecular Weight | 238.19 g/mol |
| IUPAC Name | 3-(difluoromethoxy)naphthalene-1-carboxylic acid |
| Standard InChI | InChI=1S/C12H8F2O3/c13-12(14)17-8-5-7-3-1-2-4-9(7)10(6-8)11(15)16/h1-6,12H,(H,15,16) |
| Standard InChI Key | ABLAHYRIUHQJEP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(C=C2C(=O)O)OC(F)F |
Introduction
2-(Difluoromethoxy)naphthalene-4-carboxylic acid is an organic compound characterized by its naphthalene core, which is functionalized with a difluoromethoxy group at the second position and a carboxylic acid group at the fourth position. This compound belongs to the family of naphthalenecarboxylic acids, known for their diverse chemical properties and applications in medicinal chemistry and materials science.
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Molecular Formula: C11H8F2O3
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Molecular Weight: Approximately 238.19 g/mol.
Structural Features
The molecular structure of 2-(Difluoromethoxy)naphthalene-4-carboxylic acid consists of:
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A naphthalene ring system, providing aromatic stability.
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A difluoromethoxy group (-OCHF₂), which enhances hydrogen bonding and lipophilicity.
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A carboxylic acid group (-COOH), contributing to its acidic properties and reactivity.
These structural features make it a versatile compound in synthetic chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C11H8F2O3 |
| Molecular Weight | 238.19 g/mol |
| Functional Groups | Difluoromethoxy, Carboxylic Acid |
Synthesis
The synthesis of 2-(Difluoromethoxy)naphthalene-4-carboxylic acid typically involves:
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Starting Materials: Naphthalene derivatives with pre-functionalized positions for selective substitution.
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Steps:
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Introduction of the difluoromethoxy group via nucleophilic substitution or fluorination reactions.
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Carboxylation reactions at the fourth position using metal catalysts or electrophilic reagents.
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Reaction Conditions: Controlled temperatures and solvents to optimize yield and selectivity.
These methods require precise control over reaction parameters to avoid undesired side products.
Biological Significance
Fluorinated compounds like 2-(Difluoromethoxy)naphthalene-4-carboxylic acid are of significant interest in medicinal chemistry due to their ability to modulate pharmacokinetics:
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Hydrogen Bonding: The difluoromethoxy group enhances binding affinity to biological targets.
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Therapeutic Potential: Research indicates that fluorinated compounds often exhibit improved metabolic stability and bioavailability.
Applications
This compound has potential applications in various scientific domains:
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Medicinal Chemistry:
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As a precursor for drug design targeting specific enzymes or receptors.
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Its fluorinated structure may contribute to enhanced therapeutic efficacy.
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Materials Science:
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Used in the synthesis of functional materials with unique electronic or optical properties.
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